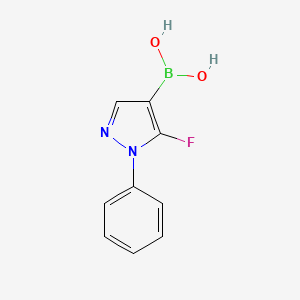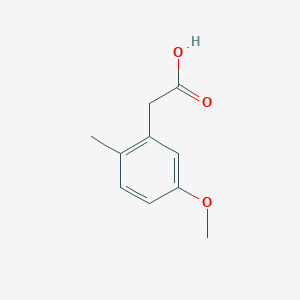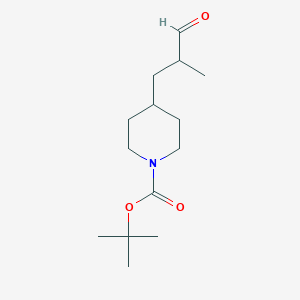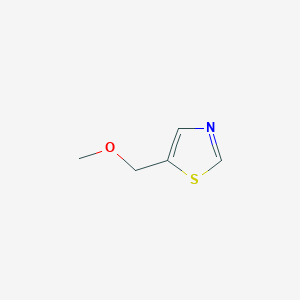
7-Bromo-4-chloro-3-quinolinesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-4-chloroquinoline-3-sulfonyl chloride is a chemical compound that belongs to the quinoline family It is characterized by the presence of bromine, chlorine, and sulfonyl chloride functional groups attached to a quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-chloroquinoline-3-sulfonyl chloride typically involves the chlorination and bromination of quinoline derivatives followed by sulfonylation. One common method includes:
Chlorination: Starting with quinoline, chlorination is carried out using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 4-position.
Bromination: The chlorinated quinoline is then subjected to bromination using bromine (Br2) or N-bromosuccinimide (NBS) to introduce the bromine atom at the 7-position.
Sulfonylation: Finally, the brominated and chlorinated quinoline is reacted with chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl chloride group at the 3-position.
Industrial Production Methods
Industrial production of 7-bromo-4-chloroquinoline-3-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reagents are added in a stepwise manner, and the reaction conditions such as temperature, pressure, and time are optimized for industrial efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
7-bromo-4-chloroquinoline-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. Conditions typically involve mild bases like triethylamine (TEA) or pyridine.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are used under inert atmosphere conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Aryl or Alkyl Substituted Quinoline: Formed by coupling reactions.
Applications De Recherche Scientifique
7-bromo-4-chloroquinoline-3-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays and studies to investigate its effects on various biological pathways.
Mécanisme D'action
The mechanism of action of 7-bromo-4-chloroquinoline-3-sulfonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The bromine and chlorine atoms contribute to the compound’s overall reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloroquinoline: Lacks the bromine and sulfonyl chloride groups, making it less reactive.
7-bromoquinoline: Lacks the chlorine and sulfonyl chloride groups, affecting its reactivity and applications.
4,7-dichloroquinoline: Contains two chlorine atoms but lacks the bromine and sulfonyl chloride groups.
Uniqueness
7-bromo-4-chloroquinoline-3-sulfonyl chloride is unique due to the presence of all three functional groups (bromine, chlorine, and sulfonyl chloride) on the quinoline ring. This combination of functional groups imparts distinct reactivity and allows for a wide range of chemical transformations and applications.
Propriétés
Formule moléculaire |
C9H4BrCl2NO2S |
|---|---|
Poids moléculaire |
341.01 g/mol |
Nom IUPAC |
7-bromo-4-chloroquinoline-3-sulfonyl chloride |
InChI |
InChI=1S/C9H4BrCl2NO2S/c10-5-1-2-6-7(3-5)13-4-8(9(6)11)16(12,14)15/h1-4H |
Clé InChI |
ROLKCVVNEFTBHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=CN=C2C=C1Br)S(=O)(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine hydrochloride](/img/structure/B15298240.png)
![3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B15298248.png)
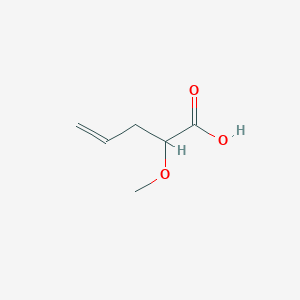
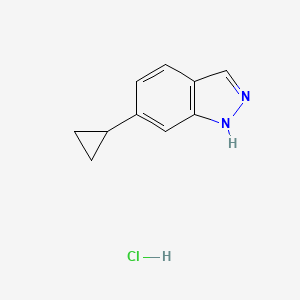
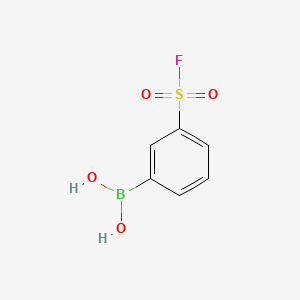
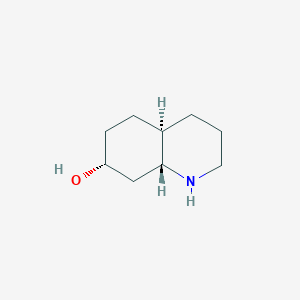
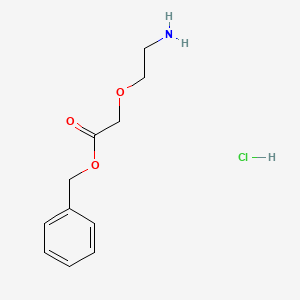
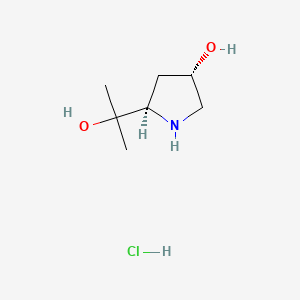
![rac-tert-butyl (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B15298299.png)
